Cas no 478048-03-2 ([(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate)
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[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
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- [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate
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[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI84006-1mg |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate |
478048-03-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
abcr | AB580666-1g |
N-{[(4-Bromophenyl)sulfonyl]oxy}-N-[6,7-dihydro-1-benzofuran-4(5H)-yliden]amine; . |
478048-03-2 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI84006-1g |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate |
478048-03-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI84006-10mg |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate |
478048-03-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
abcr | AB580666-500mg |
N-{[(4-Bromophenyl)sulfonyl]oxy}-N-[6,7-dihydro-1-benzofuran-4(5H)-yliden]amine; . |
478048-03-2 | 500mg |
€678.60 | 2024-08-02 | ||
A2B Chem LLC | AI84006-5mg |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate |
478048-03-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI84006-5g |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate |
478048-03-2 | >90% | 5g |
$4744.00 | 2024-04-19 | |
A2B Chem LLC | AI84006-500mg |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate |
478048-03-2 | >90% | 500mg |
$720.00 | 2024-04-19 |
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate Related Literature
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
Additional information on [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate
Research Brief on [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate (CAS: 478048-03-2)
Recent studies on the compound [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate (CAS: 478048-03-2) have revealed significant progress in understanding its chemical properties and potential biomedical applications. This sulfonate derivative, featuring a benzofuran core with an imino linkage to a brominated benzene ring, has emerged as a promising scaffold in medicinal chemistry due to its unique structural characteristics and biological activity profile.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against several kinase targets, particularly showing nanomolar affinity for JAK family kinases. The research team utilized X-ray crystallography to elucidate the binding mode, revealing that the bromobenzene sulfonate moiety plays a critical role in forming halogen bonds with key residues in the ATP-binding pocket. These findings suggest potential applications in inflammatory and autoimmune disease treatment.
Further investigations into the compound's pharmacokinetic properties were reported in a recent ACS Pharmacology & Translational Science publication. The study found that the tetrahydrobenzofuran core significantly improves metabolic stability compared to similar compounds with fully aromatic systems. Oral bioavailability studies in rodent models showed promising results, with plasma concentrations reaching therapeutic levels within 2 hours post-administration and maintaining for up to 8 hours.
Emerging research has also explored the compound's potential in oncology applications. A 2024 Nature Communications paper demonstrated selective cytotoxicity against certain hematological malignancies, particularly in combination with standard chemotherapeutic agents. Mechanistic studies indicated that the compound induces apoptosis through dual inhibition of JAK/STAT and PI3K/mTOR pathways, suggesting its potential as a targeted therapy for resistant cancer types.
The synthetic accessibility of this compound has been improved through recent methodological developments. A Green Chemistry publication detailed a novel catalytic system for the stereoselective synthesis of the (4Z)-configuration, achieving yields of 78% with excellent enantiomeric purity (>99% ee). This advancement addresses previous challenges in large-scale production and could facilitate further preclinical development.
Current research directions include structure-activity relationship (SAR) studies to optimize both potency and selectivity, as well as formulation development to enhance solubility. Several pharmaceutical companies have reportedly initiated preclinical programs based on this chemical scaffold, with one candidate expected to enter Phase I clinical trials in 2025 for rheumatoid arthritis indication.
In conclusion, [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-bromobenzene-1-sulfonate represents a versatile pharmacophore with demonstrated activity across multiple therapeutic areas. Its continued development exemplifies the convergence of medicinal chemistry and structural biology in modern drug discovery, offering promising avenues for addressing unmet medical needs.
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